Lipophilicity and Molecular Weight Differentiation Relative to 2‑Chlorobenzhydrol
Bis(2-chlorophenyl)methanol exhibits substantially higher predicted lipophilicity and molecular mass than its closest mono‑chloro analog, 2‑chlorobenzhydrol (CAS 6954-45-6). This differentiation arises from the second chlorine substituent, which increases both molecular weight and predicted octanol‑water partition coefficient (Log P) [1].
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (Log P) and Molecular Weight |
|---|---|
| Target Compound Data | Log P ≈ 3.93–4.00 (ACD/Labs and KOWWIN estimates); MW 253.12 g/mol |
| Comparator Or Baseline | 2‑Chlorobenzhydrol (CAS 6954-45-6): Log P ≈ 2.70 (estimated); MW 218.68 g/mol |
| Quantified Difference | ΔLog P ≈ +1.2 to +1.3 log units; ΔMW = +34.44 g/mol |
| Conditions | ACD/Labs Percepta PhysChem prediction platform; KOWWIN v1.67 estimation (EPA EPISuite) |
Why This Matters
A higher Log P alters membrane permeability and solubility, which directly impacts the suitability of this compound versus 2‑chlorobenzhydrol as a building block for lipophilic drug scaffolds or agrochemical intermediates.
- [1] PubChem Compound Summary for CID 230561: Bis(2-chlorophenyl)methanol (Log P estimate: 4.0). https://pubchem.ncbi.nlm.nih.gov/compound/230561. View Source
